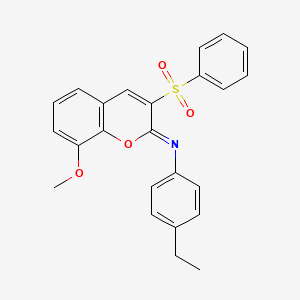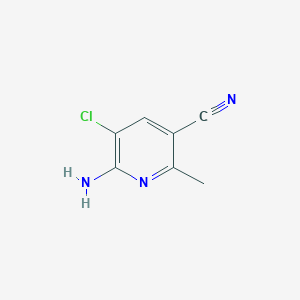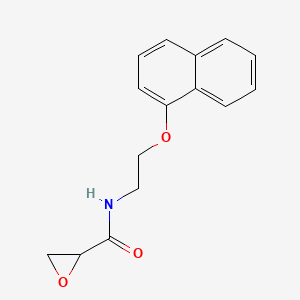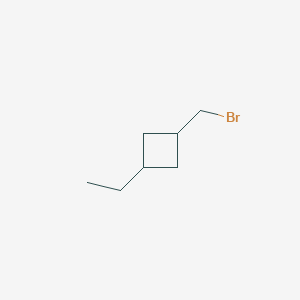
(Z)-4-ethyl-N-(8-methoxy-3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For instance, the synthesis of fused tetracyclic quinoline derivatives, which are structurally similar, has been reported to involve one-pot domino reactions, microwave synthesis using a catalyst, using ionic liquids, photocatalytic synthesis (UV radiation), and several other methods . Another study reported the environmentally friendly Nafion-catalyzed synthesis of substituted 2-ethyl-3-methylquinolines from aniline and propionaldehyde under microwave irradiation .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
A study by Banoji et al. (2022) presents a facile one-pot synthetic method for a new class of pyrazol-4-yl- and 2H-chromene-based substituted anilines. This synthesis approach leverages ethyl 2-cyanoacetate, pyrazole aldehydes, and various nitrostyrenes, yielding products with significant antibacterial and antifungal activity. This research demonstrates the potential for developing new antimicrobial agents using the core structure similar to (Z)-4-ethyl-N-(8-methoxy-3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline (Banoji et al., 2022).
Corrosion Inhibition
Research by Daoud et al. (2014) investigates the corrosion inhibition properties of a synthesized Schiff base on mild steel in acidic solutions. The findings indicate that such compounds can serve as efficient corrosion inhibitors, with their effectiveness increasing alongside the inhibitor concentration. This highlights the broader utility of chromene-based compounds in protecting metals against corrosion (Daoud et al., 2014).
Catalytic Applications
A novel application is found in the work of Safaei‐Ghomi et al. (2017), where a sulfone-supported catalyst facilitates the synthesis of ethyl 2-amino-5,10-dihydro-5,10-dioxo-4-phenyl-4H benzo[g]chromene-3-carboxylates. This study showcases the potential of chromene-based compounds in catalysis, particularly in promoting environmentally benign and efficient synthetic routes (Safaei‐Ghomi et al., 2017).
Environmental Applications
The degradation of pollutants using advanced oxidation processes is detailed by Hussain et al. (2014), who explored the activation of persulfate by zero-valent iron for the degradation of aniline in water. This research indicates the potential environmental applications of similar compounds in the remediation of contaminated water sources (Hussain et al., 2014).
Fluorescent Probes for Biological Imaging
A study on the development of pyrazolyl-based anilines with electron-donating methoxy groups revealed their potential as fluorescence probes for biological imaging. This application is particularly relevant for (Z)-4-ethyl-N-(8-methoxy-3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline analogs, suggesting their utility in visualizing biological processes through fluorescence imaging (Banoji et al., 2022).
Orientations Futures
The future directions for research on “(Z)-4-ethyl-N-(8-methoxy-3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline” and similar compounds could involve the development of new synthetic methods, exploration of their biological activities, and their potential applications in various fields. For instance, advancements in the synthesis of fused tetracyclic quinoline derivatives have been reported, indicating ongoing interest in this area of research .
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-N-(4-ethylphenyl)-8-methoxychromen-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4S/c1-3-17-12-14-19(15-13-17)25-24-22(30(26,27)20-9-5-4-6-10-20)16-18-8-7-11-21(28-2)23(18)29-24/h4-16H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCTLGWDOGWFIQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-ethyl-N-(8-methoxy-3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-(3-(2-ethoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2763684.png)



![6-(2,3-dichlorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione](/img/structure/B2763693.png)


![N~4~-(4-fluorophenyl)-N~2~-[2-(morpholin-4-yl)ethyl]-5-nitropyrimidine-2,4,6-triamine](/img/structure/B2763696.png)

![[2-(2,3-Dimethylanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2763701.png)
![4-Methyl-N-[2-(trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B2763702.png)
![2-chloro-N-cyclopropyl-N-[(4-fluorophenyl)methyl]pyridine-3-carboxamide](/img/structure/B2763704.png)
![3-(1-Pyrido[2,3-d]pyrimidin-4-ylpyrrolidin-3-yl)-1,3-oxazolidin-2-one](/img/structure/B2763705.png)
![6-acetyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2763706.png)